4-Bromomethylbenzenesulfonamide

Description

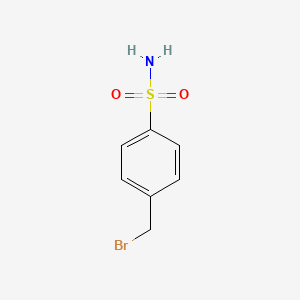

Structure

3D Structure

Properties

IUPAC Name |

4-(bromomethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,5H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNJHTLTUBNXLFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80522710 | |

| Record name | 4-(Bromomethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80522710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40724-47-8 | |

| Record name | 4-(Bromomethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80522710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromomethylbenzenesulfonamide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic considerations for 4-Bromomethylbenzenesulfonamide. The information is intended to support laboratory research and development activities.

Core Chemical Properties and Identifiers

This compound is an organic compound characterized by a benzenesulfonamide core with a bromomethyl substituent.[1] It is primarily a laboratory-synthesized compound used as a versatile building block in organic synthesis.[1] Its high reactivity, attributed to the bromomethyl group, makes it a valuable reagent for introducing new functional groups through nucleophilic substitution reactions.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 4-(bromomethyl)benzenesulfonamide | PubChem[2], Smolecule[1] |

| CAS Number | 40724-47-8 | PubChem[2], Smolecule[1] |

| Molecular Formula | C₇H₈BrNO₂S | PubChem[2], Smolecule[1] |

| Molecular Weight | 250.12 g/mol | PubChem[2], Smolecule[1] |

| Canonical SMILES | C1=CC(=CC=C1CBr)S(=O)(=O)N | Smolecule[1] |

| InChI | InChI=1S/C7H8BrNO2S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,5H2,(H2,9,10,11) | PubChem[2], Smolecule[1] |

| InChI Key | QNJHTLTUBNXLFS-UHFFFAOYSA-N | PubChem[2], Smolecule[1] |

Chemical Structure

The structure of this compound consists of a central benzene ring substituted at the 1 and 4 positions. A sulfonamide group (-SO₂NH₂) is attached at one position, and a bromomethyl group (-CH₂Br) is at the para position. The presence of the reactive bromomethyl group is key to its utility in synthetic chemistry.[1]

Role in Medicinal Chemistry

While this compound does not possess direct biological activity itself, it is a crucial precursor for synthesizing more complex molecules with therapeutic potential.[1] Its derivatives have been investigated for a range of applications, most notably in the development of inhibitors for chemokine receptors, such as CXCR4, which are implicated in cancer progression and immune responses.[1]

References

An In-depth Technical Guide to the Synthesis and Purification of 4-Bromomethylbenzenesulfonamide

This technical guide provides a comprehensive overview of the synthesis and purification of 4-bromomethylbenzenesulfonamide, a crucial intermediate for researchers, scientists, and professionals in drug development. This document details the synthetic pathway, experimental protocols, and purification methods, presenting quantitative data in a structured format for clarity and reproducibility.

Synthesis of this compound

The primary route for the synthesis of this compound is through the benzylic bromination of p-toluenesulfonamide. This reaction is a free-radical substitution, specifically a Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator.

The overall reaction is as follows:

p-Toluenesulfonamide + N-Bromosuccinimide --(Radical Initiator, Solvent, Heat)--> this compound + Succinimide

Reaction Mechanism

The Wohl-Ziegler reaction proceeds via a free-radical chain mechanism. The process is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating. The resulting radical abstracts a hydrogen atom from the methyl group of p-toluenesulfonamide, forming a resonance-stabilized benzylic radical. This radical then reacts with N-bromosuccinimide to yield the desired product, this compound, and a succinimidyl radical, which continues the chain reaction.

An In-depth Technical Guide to 4-Bromomethylbenzenesulfonamide: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromomethylbenzenesulfonamide, a key building block in the synthesis of targeted therapeutics. This document details its chemical properties, provides a step-by-step synthesis protocol, and explores its application in the development of CXCR4 inhibitors, a promising class of drugs for various diseases.

Core Compound Data

This compound is a bifunctional molecule featuring a reactive bromomethyl group and a sulfonamide moiety. These functional groups make it a versatile reagent in medicinal chemistry, particularly for introducing the benzenesulfonamide scaffold into larger molecules.

| Property | Value | Reference |

| CAS Number | 40724-47-8 | [1] |

| Molecular Formula | C₇H₈BrNO₂S | [1] |

| Molecular Weight | 250.12 g/mol | [1] |

| IUPAC Name | 4-(bromomethyl)benzenesulfonamide | [1] |

| Canonical SMILES | C1=CC(=CC=C1CBr)S(=O)(=O)N | [1] |

| Appearance | White to off-white solid (typical) | |

| Melting Point | 71-75 °C (for the precursor 4-(Bromomethyl)benzenesulfonyl chloride) | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved in a two-step process starting from p-toluenesulfonyl chloride. The first step involves the radical bromination of the methyl group to form 4-(bromomethyl)benzenesulfonyl chloride. The subsequent step is the amination of the sulfonyl chloride to yield the final product.

Experimental Protocols

Step 1: Synthesis of 4-(Bromomethyl)benzenesulfonyl Chloride [3]

This protocol is adapted from the radical bromination of p-toluenesulfonyl chloride.

-

Materials:

-

p-Toluenesulfonyl chloride (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.2 eq)

-

Benzoyl peroxide (catalyst, 0.1 eq)

-

Carbon tetrachloride (solvent)

-

Isopropyl ether (for trituration)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-toluenesulfonyl chloride in carbon tetrachloride.

-

Add N-Bromosuccinimide and benzoyl peroxide to the solution.

-

Heat the reaction mixture to reflux for 1 hour.

-

Cool the mixture to room temperature and filter to remove the succinimide byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Triturate the residue with isopropyl ether to precipitate the product.

-

Filter the white solid, wash with cold isopropyl ether, and dry under vacuum to yield 4-(bromomethyl)benzenesulfonyl chloride.

-

Step 2: Synthesis of this compound

This protocol describes the conversion of the sulfonyl chloride to the sulfonamide.

-

Materials:

-

4-(Bromomethyl)benzenesulfonyl chloride (1.0 eq)

-

Ammonia (aqueous solution, excess)

-

Dichloromethane (solvent)

-

-

Procedure:

-

Dissolve 4-(bromomethyl)benzenesulfonyl chloride in dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonia solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Application in the Development of CXCR4 Inhibitors

This compound serves as a crucial starting material for the synthesis of a novel class of benzenesulfonamide-based CXCR4 inhibitors. The chemokine receptor CXCR4 and its ligand CXCL12 play a significant role in cancer metastasis, inflammation, and HIV-1 entry into cells. Therefore, inhibitors of the CXCR4/CXCL12 interaction are of great therapeutic interest.

The synthesis of these inhibitors generally involves the reaction of this compound with various amines, allowing for the introduction of diverse side chains to optimize binding affinity and pharmacological properties.

CXCR4 Signaling Pathway

The binding of CXCL12 to CXCR4 triggers a cascade of intracellular signaling events that regulate cell migration, survival, and proliferation. This signaling occurs through both G-protein dependent and independent pathways. Understanding these pathways is critical for the rational design of CXCR4 inhibitors.

This guide provides foundational information for researchers working with this compound. The detailed synthesis protocol and an understanding of its application in targeting the CXCR4 signaling pathway can facilitate the development of novel therapeutics for a range of diseases.

References

A Technical Guide to the Spectroscopic Data of 4-Bromomethylbenzenesulfonamide

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-Bromomethylbenzenesulfonamide. It is intended for researchers, scientists, and professionals in the field of drug development. The document includes detailed experimental protocols and tabulated spectral data for ease of reference and comparison.

Chemical Structure

Systematic Name: 4-(Bromomethyl)benzene-1-sulfonamide Molecular Formula: C₇H₈BrNO₂S Molecular Weight: 250.11 g/mol Structure:

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, summarized in tabular format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of magnetically active nuclei.[1][2]

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.9 - 7.8 | Doublet (d) | 2H | Aromatic protons (ortho to SO₂NH₂) |

| ~ 7.6 - 7.5 | Doublet (d) | 2H | Aromatic protons (ortho to CH₂Br) |

| ~ 4.6 | Singlet (s) | 2H | -CH₂Br protons |

| ~ 7.4 (broad) | Singlet (s) | 2H | -SO₂NH₂ protons |

Note: Spectra are typically recorded in deuterated solvents like DMSO-d₆ or CDCl₃. The chemical shift of the -NH₂ protons is concentration-dependent and may exchange with D₂O.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~ 145 | Quaternary Carbon (C-SO₂NH₂) |

| ~ 140 | Quaternary Carbon (C-CH₂Br) |

| ~ 130 | Aromatic CH (ortho to CH₂Br) |

| ~ 126 | Aromatic CH (ortho to SO₂NH₂) |

| ~ 32 | -CH₂Br Carbon |

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the vibrational frequencies of bonds within a molecule, providing valuable information about the functional groups present.[3][4]

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| 3350 - 3250 | Medium | N-H stretching (asymmetric & symmetric) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 1600 - 1450 | Medium | Aromatic C=C stretching |

| 1350 - 1310 | Strong | SO₂ asymmetric stretching |

| 1170 - 1150 | Strong | SO₂ symmetric stretching |

| ~ 1220 | Medium | C-N stretching |

| ~ 690 | Strong | C-Br stretching |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.[5][6]

Table 4: Mass Spectrometry Data

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Assignment of Fragment Ion |

| 251 / 249 | High | [M]⁺, Molecular ion peak (presence of Br isotopes, ~1:1 ratio) |

| 170 | High | [M - Br]⁺, Loss of bromine radical |

| 155 | Medium | [M - SO₂NH₂]⁺, Loss of sulfonamide group |

| 91 | High | [C₇H₇]⁺, Tropylium ion |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[1]

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[2]

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

-

Data Processing: Process the acquired Free Induction Decay (FID) signal by applying a Fourier transform to obtain the frequency-domain spectrum. Phase and baseline corrections are then applied.

IR Spectroscopy Protocol

-

Sample Preparation (Solid Film): Dissolve a small amount (a few milligrams) of this compound in a volatile solvent like acetone or methylene chloride.[7]

-

Film Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[7]

-

Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plate should be taken first and subtracted from the sample spectrum.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable volatile solvent, such as methanol or acetonitrile.[8]

-

Ionization: Introduce the sample into the mass spectrometer. Electron Impact (EI) or Electrospray Ionization (ESI) can be used. EI is a common method that involves bombarding the sample with high-energy electrons to form a radical cation.[5][9]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).[5]

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualized Experimental Workflows

The following diagrams illustrate the generalized workflows for the spectroscopic analyses described.

References

- 1. benchchem.com [benchchem.com]

- 2. web.mit.edu [web.mit.edu]

- 3. amherst.edu [amherst.edu]

- 4. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 5. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 6. fiveable.me [fiveable.me]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 9. youtube.com [youtube.com]

Navigating the Solubility Landscape of 4-Bromomethylbenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromomethylbenzenesulfonamide is a key building block in synthetic organic chemistry, particularly in the development of pharmaceutical agents. Its utility in these applications is intrinsically linked to its solubility in various organic solvents, which governs reaction kinetics, purification strategies, and formulation development. This technical guide addresses the notable absence of publicly available quantitative solubility data for this compound. In lieu of a data repository, this document provides a comprehensive, generalized experimental protocol for determining the solubility of this compound. Furthermore, it offers a qualitative analysis of the expected solubility trends in common organic solvents based on fundamental chemical principles and the known behavior of the sulfonamide functional group. An experimental workflow is also presented to guide researchers in obtaining reliable and reproducible solubility data.

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, and compounds incorporating this moiety, such as this compound, are of significant interest. The solubility of a solid compound in an organic solvent is a critical physical property that influences its application in synthesis, purification, and formulation. A thorough understanding of solubility is paramount for optimizing reaction conditions, preventing precipitation, and developing effective crystallization procedures.

Despite its importance, a comprehensive search of scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this compound. This guide is intended to empower researchers by providing the necessary tools to determine this essential parameter.

Qualitative Solubility Profile of this compound

Based on the principle of "like dissolves like," the solubility of this compound can be qualitatively predicted by examining its structure and the properties of common organic solvents. The molecule possesses both polar (sulfonamide and bromomethyl groups) and non-polar (benzene ring) regions, suggesting a degree of solubility in a range of solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the sulfonamide group's N-H and S=O moieties. Therefore, moderate to good solubility is anticipated.

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone): These solvents possess large dipole moments and can effectively solvate the polar functionalities of the molecule. DMSO and DMF, in particular, are powerful solvents for a wide array of organic compounds and are expected to readily dissolve this compound. Acetone is also expected to be a good solvent.

-

Non-Polar Solvents (e.g., Toluene, Hexane): Due to the significant polarity of the sulfonamide group, solubility in non-polar solvents is expected to be limited.

-

Solvents of Intermediate Polarity (e.g., Dichloromethane, Ethyl Acetate): These solvents may exhibit moderate solvating power for this compound, balancing the interactions with both the polar and non-polar parts of the molecule.

Experimental Determination of Solubility

The following is a detailed, generalized protocol for the experimental determination of the equilibrium solubility of this compound in an organic solvent using the widely accepted isothermal shake-flask method.[1][2][3][4][5][6][7][8][9][10]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Protocol: Isothermal Shake-Flask Method

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached, which is indicated by a constant concentration in consecutive measurements.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted solution using a validated analytical technique, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus the concentration of the standard solutions.

-

Use the calibration curve to determine the concentration of the diluted saturated solution.

-

Calculate the solubility of this compound in the solvent, taking into account the dilution factor. Express the solubility in appropriate units, such as g/L or mol/L.

-

Data Presentation

While specific data for this compound is not available, the results of the experimental protocol described above should be compiled into a clear and structured table for easy comparison. An example template is provided below.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method |

| Methanol | 25 | Experimental Value | Calculated Value | Isothermal Shake-Flask |

| Ethanol | 25 | Experimental Value | Calculated Value | Isothermal Shake-Flask |

| Acetone | 25 | Experimental Value | Calculated Value | Isothermal Shake-Flask |

| Dichloromethane | 25 | Experimental Value | Calculated Value | Isothermal Shake-Flask |

| Ethyl Acetate | 25 | Experimental Value | Calculated Value | Isothermal Shake-Flask |

| Toluene | 25 | Experimental Value | Calculated Value | Isothermal Shake-Flask |

| Dimethylformamide (DMF) | 25 | Experimental Value | Calculated Value | Isothermal Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | Experimental Value | Calculated Value | Isothermal Shake-Flask |

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This technical guide provides a framework for researchers to address the current gap in solubility data for this compound. By following the detailed experimental protocol and considering the qualitative solubility predictions, scientists and drug development professionals can obtain the critical data needed to advance their research and development efforts. The provided workflow visualization serves as a clear roadmap for this experimental process. The generation of reliable solubility data will undoubtedly facilitate the more effective use of this important chemical intermediate in the synthesis of novel compounds.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. enamine.net [enamine.net]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. bioassaysys.com [bioassaysys.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. scribd.com [scribd.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scribd.com [scribd.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-Bromomethylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 4-Bromomethylbenzenesulfonamide (CAS No. 40724-47-8). Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide establishes a framework for its thermal analysis based on standard methodologies and data from structurally related compounds. It is intended to inform researchers on safe handling, storage, and the expected thermal behavior of this and similar molecules.

Compound Identification and Properties

This compound is a substituted aromatic sulfonamide. Its structure combines a reactive bromomethyl group with a benzenesulfonamide moiety, making it a valuable building block in medicinal chemistry and organic synthesis.[1]

| Property | Value/Information | Source |

| IUPAC Name | 4-(bromomethyl)benzenesulfonamide | PubChem[1] |

| CAS Number | 40724-47-8 | PubChem[1] |

| Molecular Formula | C₇H₈BrNO₂S | PubChem[1] |

| Molecular Weight | 250.12 g/mol | PubChem[1] |

| Physical State | Solid (predicted) | - |

| Melting Point | Data not available. For the related compound 4-(Bromomethyl)benzenesulfonyl chloride, the melting point is reported as 71-75 °C. | Sigma-Aldrich |

Safety and Handling

Based on data for closely related compounds such as 4-Bromomethyl-N,N-dimethyl-benzenesulfonamide, this compound should be handled with care.

Hazard Identification:

-

Acute Toxicity: May be harmful if swallowed (based on H302 for a related compound).[2]

-

Skin Corrosion/Irritation: May cause skin irritation (based on H315 for a related compound).[2]

-

Eye Damage/Irritation: May cause serious eye irritation (based on H319 for a related compound).[2]

-

Respiratory Irritation: May cause respiratory irritation (based on H335 for a related compound).[2]

Recommended Handling Precautions:

-

Use in a well-ventilated area.[2]

-

Wear protective gloves, clothing, and eye/face protection.[2]

-

Wash hands thoroughly after handling.[2]

-

Store in a well-ventilated place and keep the container tightly closed.[2]

-

Recommended storage is under an inert atmosphere at 2-8°C.

Thermal Stability Assessment

The thermal stability of a compound is critical for determining its shelf-life, processing conditions, and safety limits. The primary techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). While specific data for this compound is not available, the following sections detail the standard experimental protocols for its characterization.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of decomposition, the temperature of maximum decomposition rate, and the residual mass.

Experimental Protocol for TGA:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is placed in a tared TGA pan (e.g., alumina or platinum).

-

Atmosphere: The analysis is typically run under an inert atmosphere (e.g., nitrogen) to study thermal decomposition, or under an oxidative atmosphere (e.g., air) to study oxidative decomposition. A flow rate of 20-50 mL/min is common.

-

Temperature Program: The sample is heated at a constant rate, for example, 10 °C/min, over a relevant temperature range (e.g., 30 °C to 600 °C).

-

Data Analysis: The resulting TGA curve plots mass loss versus temperature. The derivative of this curve (DTG) shows the rate of mass loss and helps to identify distinct decomposition steps.

Hypothetical TGA Data Presentation:

| Parameter | Inert Atmosphere (N₂) | Oxidative Atmosphere (Air) |

| Onset of Decomposition (T_onset) | Hypothetical Value | Hypothetical Value |

| Temperature of Max. Decomposition Rate (T_peak) | Hypothetical Value | Hypothetical Value |

| Mass Loss at T_peak (%) | Hypothetical Value | Hypothetical Value |

| Residual Mass at 600 °C (%) | Hypothetical Value | Hypothetical Value |

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine melting point, glass transitions, and enthalpies of reaction, providing information about the physical and chemical changes that occur upon heating.

Experimental Protocol for DSC:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed into a DSC pan (e.g., aluminum), which is then hermetically sealed.

-

Atmosphere: An inert atmosphere (e.g., nitrogen) is typically used to prevent oxidative degradation.

-

Temperature Program: The sample is heated at a controlled rate, for example, 10 °C/min. The temperature range should encompass the expected melting and decomposition events.

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (like melting) and exothermic events (like decomposition) appear as peaks.

Expected DSC Data Presentation:

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH, J/g) |

| Melting | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| Decomposition | Hypothetical Value | Hypothetical Value | Hypothetical Value |

Decomposition Pathway and Products

In the absence of specific studies on the thermolysis of this compound, the decomposition pathway can be inferred from its chemical structure and data from related compounds. The presence of a bromomethyl group suggests that the initial decomposition step could involve the cleavage of the C-Br bond, which is typically weaker than other bonds in the molecule.

Upon further heating, the benzenesulfonamide core would likely decompose. Under fire conditions, hazardous decomposition products are expected to include:

-

Carbon oxides (CO, CO₂)

-

Nitrogen oxides (NOx)

-

Sulfur oxides (SOx)

-

Hydrogen bromide (HBr)

A generalized decomposition pathway is illustrated below.

Caption: Generalized thermal decomposition pathway.

Experimental and Analytical Workflow

A logical workflow for the complete thermal characterization of this compound is essential for obtaining reliable and comprehensive data.

Caption: Workflow for thermal stability analysis.

Conclusion

While direct experimental data on the thermal stability and decomposition of this compound is scarce, this guide provides a robust framework for its assessment. Based on the analysis of related compounds, it is prudent to handle this compound with appropriate safety measures, considering its potential for toxicity and irritation. The thermal stability is likely to be influenced by the relatively labile bromomethyl group. For definitive quantitative data, experimental analysis using TGA and DSC, as outlined in this guide, is strongly recommended. Such studies would be invaluable for ensuring the safe and effective use of this compound in research and drug development.

References

The Unfolding Therapeutic Potential of 4-Bromomethylbenzenesulfonamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromomethylbenzenesulfonamide is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a diverse array of sulfonamide derivatives.[1] While the parent compound itself does not exhibit significant biological activity, its derivatives are a subject of intense research in medicinal chemistry due to their wide spectrum of potential therapeutic applications. The presence of the reactive bromomethyl group allows for straightforward modification, leading to the generation of extensive compound libraries for biological screening.[1] This technical guide provides an in-depth overview of the significant biological activities reported for this compound derivatives, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting properties. The content herein is intended to be a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Anticancer Activities

Derivatives of this compound have emerged as a promising class of anticancer agents, exhibiting activity against a range of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key proteins and disruption of signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Inhibition of Bromodomain and Extra-Terminal (BET) Proteins

One of the key targets for benzenesulfonamide derivatives in cancer therapy is the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4. BRD4 is an epigenetic reader that plays a critical role in the transcription of key oncogenes such as c-MYC.[2][3] By binding to acetylated lysine residues on histones, BRD4 recruits transcriptional machinery to promoters and enhancers of target genes.[2] Inhibition of BRD4 has been shown to suppress the proliferation of various cancer cells, including those in acute myeloid leukemia.[4]

A series of phenylisoxazole sulfonamide derivatives have been developed as potent BRD4 inhibitors. For instance, compound 58 from one such study demonstrated robust inhibitory potency toward both the first (BD1) and second (BD2) bromodomains of BRD4.[4]

| Compound | Target | IC50 (nM) | Reference |

| Compound 58 | BRD4-BD1 | 70 | [4] |

| Compound 58 | BRD4-BD2 | 140 | [4] |

The following diagram illustrates the role of BRD4 in transcriptional activation and how its inhibition can impact cancer cell proliferation.

Inhibition of Chemokine Receptor CXCR4

The CXCL12/CXCR4 signaling axis is critically involved in cancer progression, particularly in metastasis.[5] CXCR4 is a G-protein coupled receptor that, upon binding its ligand CXCL12, activates downstream pathways promoting cell migration, invasion, and survival.[6][7] Derivatives of this compound have been explored as inhibitors of this receptor. For example, 4-bromomethyl-N-(6-methoxy-quinolin-8-yl)-benzenesulfonamide has been identified as a potent inhibitor of CXCR4.[1]

The diagram below outlines the CXCR4 signaling cascade and the point of intervention for inhibitory derivatives.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.

1. Materials:

-

Test compounds (dissolved in DMSO)

-

Human cancer cell lines (e.g., MCF-7, MDA-MB-231, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

96-well flat-bottom plates

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Microplate reader

2. Procedure:

-

Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control, and wells with medium only as a blank.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

-

Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.

Antimicrobial Activity

Certain derivatives of benzenesulfonamides have demonstrated notable activity against a range of bacterial and fungal pathogens.[3][5] The mechanism of action for sulfonamides as antibacterial agents classically involves the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.

Quantitative Data: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected benzenesulfonamide derivatives against various microorganisms.

| Compound | Microorganism | MIC (mg/mL) | Reference |

| 4d | Escherichia coli | 6.72 | [3][5] |

| 4h | Staphylococcus aureus | 6.63 | [3][5] |

| 4a | Pseudomonas aeruginosa | 6.67 | [3][5] |

| 4a | Salmonella typhi | 6.45 | [3][5] |

| 4f | Bacillus subtilis | 6.63 | [3][5] |

| 4e | Candida albicans | 6.63 | [3][5] |

| 4h | Candida albicans | 6.63 | [3][5] |

| 4e | Aspergillus niger | 6.28 | [3][5] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

1. Materials:

-

Test compounds (dissolved in a suitable solvent like DMSO)

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

0.5 McFarland turbidity standard

-

Spectrophotometer or microplate reader

2. Procedure:

-

Inoculum Preparation: From a fresh culture, prepare a suspension of the microorganism in sterile saline or broth. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Perform a two-fold serial dilution of the test compounds in the broth directly in the 96-well plate. The final volume in each well should be 100 µL. Include a positive control (broth with inoculum) and a negative control (broth only).

-

Inoculation: Add 100 µL of the prepared inoculum to each well (except the negative control).

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria, or as appropriate for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the absorbance with a microplate reader.

Enzyme Inhibition

The benzenesulfonamide scaffold is a well-established pharmacophore for the development of enzyme inhibitors. This is largely due to the ability of the sulfonamide group to coordinate with metal ions present in the active sites of many enzymes.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. Sulfonamides are classic inhibitors of CAs. The deprotonated sulfonamide nitrogen binds to the Zn(II) ion in the enzyme's active site, displacing a water/hydroxide molecule.

| Compound | Isoform | Kᵢ (nM) | Reference |

| 3 | hCA I | 23.5 | [8] |

| 7a | hCA I | 48.3 | [8] |

| 7b | hCA I | 52.6 | [8] |

Matrix Metalloproteinase (MMP) Inhibition

MMPs are zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in cancer invasion and metastasis. Benzenesulfonyl-based derivatives have been designed as MMP inhibitors.

| Compound | Target | IC50 (µM) | Reference |

| 4a | MMP-2 | Data not specified | [9] |

| 4e | MMP-2 | Data not specified | [9] |

| 4i | MMP-2 | Data not specified | [9] |

| 4a | MMP-9 | Data not specified | [9] |

| 4e | MMP-9 | Data not specified | [9] |

| 4i | MMP-9 | Data not specified | [9] |

| (Note: While these compounds showed potent activity, specific IC50 values were not provided in the abstract.) |

Experimental Protocol: Enzyme Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific enzyme using a spectrophotometric or fluorometric assay.

1. Materials:

-

Purified enzyme

-

Substrate for the enzyme (preferably a chromogenic or fluorogenic one)

-

Assay buffer specific to the enzyme

-

Test compounds (dissolved in DMSO)

-

96-well plates (black plates for fluorescence assays)

-

Microplate reader (spectrophotometer or fluorometer)

2. Procedure:

-

Reaction Mixture Preparation: In the wells of a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme solution. Allow for a pre-incubation period (e.g., 10-15 minutes at a specific temperature) for the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

-

Kinetic Measurement: Immediately place the plate in the microplate reader and measure the change in absorbance or fluorescence over time at the appropriate wavelength.

-

Controls: Include controls for:

-

No enzyme (background)

-

No inhibitor (100% enzyme activity)

-

No substrate

-

3. Data Analysis:

-

Calculate the initial reaction velocity (rate) for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to the control with no inhibitor.

-

Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.

Conclusion

The derivatives of this compound represent a rich and promising area of research for the development of new therapeutic agents. Their synthetic tractability allows for the creation of diverse chemical entities with a wide range of biological activities, including potent anticancer, antimicrobial, and enzyme-inhibiting properties. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the continued exploration and optimization of these versatile compounds for future clinical applications. Further investigation into the structure-activity relationships, pharmacokinetic profiles, and in vivo efficacy of these derivatives is warranted to fully realize their therapeutic potential.

References

- 1. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Assays of Matrix Metalloproteinases (MMPs) and MMP Inhibitors | Springer Nature Experiments [experiments.springernature.com]

The Versatility of 4-Bromomethylbenzenesulfonamide: An In-depth Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Bromomethylbenzenesulfonamide stands as a pivotal building block in the landscape of modern organic synthesis. Its unique bifunctional nature, possessing both a reactive bromomethyl group and a versatile sulfonamide moiety, allows for its incorporation into a diverse array of complex molecular architectures. This technical guide provides a comprehensive overview of its role in the synthesis of high-value compounds, particularly in the realm of medicinal chemistry, supported by detailed experimental protocols and quantitative data.

Core Reactivity and Applications

The synthetic utility of this compound is primarily centered around the high reactivity of the benzylic bromide. This functional group is an excellent electrophile, readily participating in nucleophilic substitution reactions with a wide range of nucleophiles. This reactivity allows for the facile introduction of the benzenesulfonamide pharmacophore into various molecular scaffolds.

Nucleophilic Substitution Reactions

The benzylic bromide of this compound is susceptible to substitution by a variety of nucleophiles, including amines, thiols, and alcohols. These reactions are fundamental to its application as a building block.

One of the most significant applications of this compound is in the synthesis of inhibitors of the C-X-C chemokine receptor type 4 (CXCR4).[1] CXCR4 is a G-protein coupled receptor that, upon binding its ligand CXCL12, activates downstream signaling pathways implicated in cancer metastasis.[1] By blocking this interaction, CXCR4 inhibitors can impede tumor progression.

The synthesis of these inhibitors often involves the N-alkylation of a primary or secondary amine with this compound or its derivatives. This key step introduces the benzenesulfonamide moiety, which is crucial for the inhibitory activity of the final compound.

Cyclization Reactions

The dual functionality of this compound also makes it a valuable precursor for the synthesis of various heterocyclic compounds through intramolecular cyclization reactions. By first reacting the bromomethyl group with a suitable nucleophile that contains another reactive site, a subsequent intramolecular reaction can lead to the formation of cyclic structures. A notable example is the synthesis of isoindolinone derivatives, which are present in a number of biologically active molecules.[2][3][4][5][6][7]

Role as a Linker

In addition to its role in constructing core molecular scaffolds, this compound and its derivatives can function as linkers in various applications, including solid-phase synthesis and the construction of antibody-drug conjugates (ADCs). In solid-phase peptide synthesis (SPPS), a linker connects the growing peptide chain to the solid support.[5][8][9][10][11][12][13] The choice of linker is critical as it must be stable throughout the synthesis and allow for cleavage of the final product under specific conditions.[14][15][16] While direct protocols for this compound as a linker are not extensively detailed in the provided results, its structural motifs are found in various linker strategies.

Experimental Protocols

The following sections provide detailed experimental methodologies for key reactions involving this compound and related structures.

Synthesis of N-Substituted Benzenesulfonamides

General Procedure for the Reaction of 4-(Bromomethyl)benzene-1-sulfonyl Chloride with Amines:

This procedure describes the synthesis of sulfonamides from the corresponding sulfonyl chloride, a closely related precursor to this compound.

-

To a solution of 4-(bromomethyl)benzene-1-sulfonyl chloride (1 equivalent) in dichloromethane (DCM) (0.1 M), the desired amine (2 equivalents) is added.

-

The reaction mixture is stirred at room temperature for a period ranging from 2 hours to overnight.

-

Following the reaction, the mixture is washed with water and brine.

-

The combined organic layers are dried over magnesium sulfate (MgSO₄) and concentrated under reduced pressure to yield the product, typically as an off-white solid.[1]

Table 1: Synthesis of N-Substituted Benzenesulfonamides

| Product | Starting Amine | Reaction Time | Yield | Reference |

| N-Benzyl-4-(bromomethyl)-N-methylbenzenesulfonamide | N-Methylbenzylamine | Overnight | Not Specified | [1] |

| 4-(Bromomethyl)-N,N-diethylbenzenesulfonamide | Diethylamine | 2 hours | Not Specified | [1] |

Synthesis of Isoindoline-1,3-dione Derivatives

While a direct protocol starting from this compound was not found in the provided search results, a general method for the synthesis of isoindoline-1,3-diones from N-arylbenzenecarboximidamides and phthalic anhydride is presented as an illustrative example of this class of compounds.

-

N-arylbenzenecarboximidamide (2.6 mmol) and phthalic anhydride (6.8 mmol) are placed in a flask with 50 mL of benzene.

-

The mixture is heated to reflux.

-

The reaction progress can be monitored by thin-layer chromatography.

-

Upon completion, the product is isolated, with yields reported to be over 75%.[2]

Signaling Pathway Diagram

The CXCR4 receptor, a key target for inhibitors synthesized from this compound, activates several downstream signaling cascades upon binding its ligand, CXCL12. These pathways are integral to cell survival, proliferation, and migration, all of which are critical processes in cancer metastasis.

References

- 1. Benzenesulfonamides: A Unique Class of Chemokine Receptor Type 4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of novel isoindoline-1,3-dione-based oximes and benzenesulfonamide hydrazones as selective inhibitors of the tumor-associated carbonic anhydrase IX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

- 9. digital.library.unt.edu [digital.library.unt.edu]

- 10. CN111393335A - Production process of 4-methylbenzenesulfonic acid-2-ethyl azide - Google Patents [patents.google.com]

- 11. biosynth.com [biosynth.com]

- 12. Fmoc SPPS Linkers [sigmaaldrich.com]

- 13. rsc.org [rsc.org]

- 14. Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. merckmillipore.com [merckmillipore.com]

- 16. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]

The Synthesis of 4-Bromomethylbenzenesulfonamide: A Technical Guide

An In-depth Review of the Discovery and Synthetic Methodologies for a Key Pharmaceutical Intermediate

Abstract

4-Bromomethylbenzenesulfonamide is a crucial building block in medicinal chemistry, primarily utilized for the synthesis of various therapeutic agents. Its reactive bromomethyl group allows for facile derivatization, making it a valuable intermediate in drug discovery and development. This technical guide provides a comprehensive overview of the synthesis of this compound, with a focus on its historical context, detailed experimental protocols, and the underlying chemical principles. The primary synthetic route involves the free-radical bromination of 4-methylbenzenesulfonamide, a reaction that has been refined over the years for optimal yield and purity. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed and practical resource for the preparation of this important compound.

Introduction: A Historical Perspective

The synthesis of this compound is intrinsically linked to the development of free-radical halogenation reactions. While a specific "discovery" of this particular compound is not well-documented as a landmark event, its synthesis relies on the principles of the Wohl-Ziegler reaction, a method for the allylic or benzylic bromination of hydrocarbons using N-bromosuccinimide (NBS). This reaction, reported in the 1940s, revolutionized synthetic organic chemistry by providing a selective method for introducing bromine at positions adjacent to a double bond or an aromatic ring, without affecting these moieties.

The application of this methodology to 4-methylbenzenesulfonamide provided a direct route to the desired 4-bromomethyl derivative. The presence of the electron-withdrawing sulfonamide group does not significantly hinder the free-radical chain mechanism at the benzylic position, making this a reliable synthetic strategy. Over the years, variations in radical initiators, solvents, and reaction conditions have been explored to optimize the synthesis for various substrates.

Core Synthetic Pathway: Free-Radical Bromination

The most prevalent and efficient method for the synthesis of this compound is the free-radical bromination of 4-methylbenzenesulfonamide. This reaction proceeds via a chain mechanism involving the initiation, propagation, and termination steps characteristic of free-radical processes.

The overall transformation is as follows:

Caption: General reaction scheme for the synthesis of this compound.

Mechanism of Free-Radical Bromination

The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating or UV irradiation. The resulting radicals then abstract a hydrogen atom from the trace amounts of HBr present, or react with NBS to generate a bromine radical.

The key propagation steps involve the abstraction of a benzylic hydrogen from 4-methylbenzenesulfonamide by a bromine radical to form a resonance-stabilized benzyl radical. This radical then reacts with a molecule of bromine (generated in low concentrations from the reaction of HBr with NBS) to yield the desired product and another bromine radical, which continues the chain reaction.

A Comprehensive Technical Guide to the Safe Handling of 4-Bromomethylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential health and safety considerations for handling 4-Bromomethylbenzenesulfonamide. The information herein is compiled to ensure the well-being of laboratory personnel and to maintain a safe research environment.

Hazard Identification and Classification

This compound is a chemical compound that requires careful handling due to its potential health hazards. While specific toxicity data for this compound is limited, information from structurally similar compounds suggests that it may cause skin and eye irritation.[1] It is crucial to handle this substance with appropriate precautions to avoid adverse health effects.

GHS Hazard Statements for Structurally Similar Compounds:

-

H314: Causes severe skin burns and eye damage.

-

H315: Causes skin irritation.[1]

-

H317: May cause an allergic skin reaction.[1]

-

H319: Causes serious eye irritation.[1]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C₇H₈BrNO₂S | PubChem[2] |

| Molecular Weight | 250.12 g/mol | PubChem[2] |

| CAS Number | 40724-47-8 | PubChem[2] |

| Appearance | No data available | |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Solubility | No data available | |

| Vapor Pressure | No data available | |

| Vapor Density | Not applicable | [3] |

Toxicological Data

Limited acute toxicity information is available for this compound. However, data for related compounds are presented below to provide an indication of potential toxicity.

| Test Type | Route of Exposure | Species | Dose/Duration | Toxic Effects | Reference |

| LD50 | Intraperitoneal | Rodent - mouse | >1 gm/kg | Details of toxic effects not reported other than lethal dose value | [4] |

| LD | Oral | Rodent - rat | >500 mg/kg | Details of toxic effects not reported other than lethal dose value | [5] |

| LD | Intraperitoneal | Rodent - rat | >500 mg/kg | Details of toxic effects not reported other than lethal dose value | [5] |

Note: The provided data is for N-benzyl-p-bromobenzenesulfonamide and p-bromo-N-isobutylbenzenesulfonamide, which are structurally related to this compound.

Experimental Protocols for Safe Handling

Adherence to strict experimental protocols is paramount to minimize exposure and ensure safety.

4.1. Engineering Controls

-

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]

4.2. Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required when handling this compound. The following table outlines the minimum requirements.

| PPE Category | Minimum Requirement | Specifications |

| Eye and Face Protection | Safety glasses with side shields or goggles.[6][7] | A face shield may be necessary for operations with a high risk of splashing.[7][8] |

| Hand Protection | Chemical-resistant gloves. | Nitrile or neoprene gloves are recommended.[7] Gloves should be inspected for tears or punctures before use.[7] |

| Skin and Body Protection | Laboratory coat. | An acid protection apron and disposable gown are recommended for procedures with a higher risk of contamination.[7][8] |

| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. | Use a NIOSH-approved respirator if dusts are generated or if working in a poorly ventilated area.[3][7] For higher exposure risks, a full-face respirator or a powered air-purifying respirator (PAPR) may be necessary.[6][9] |

4.3. Handling and Storage

-

Avoid contact with skin and eyes.[3]

-

Do not breathe dust.[3]

-

Handle the product only in a closed system or with appropriate exhaust ventilation.[3]

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]

-

The substance is moisture-sensitive.[3]

-

Incompatible materials to avoid include bases, alcohols, amines, and metals.[3]

4.4. Disposal Considerations

-

Dispose of contents and container to an approved waste disposal plant.[10]

Visualized Workflows

5.1. Risk Assessment Workflow

The following diagram illustrates a logical workflow for assessing the risks associated with handling this compound.

Caption: Risk assessment workflow for handling this compound.

5.2. Emergency Response Procedure

This diagram outlines the appropriate steps to take in the event of an emergency involving this compound.

Caption: Emergency response procedure for this compound incidents.

First-Aid Measures

Immediate and appropriate first-aid is critical in the event of exposure.

-

If Inhaled: Move the victim into fresh air.[6] If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[11]

-

Following Skin Contact: Take off contaminated clothing immediately.[6] Wash off with soap and plenty of water and consult a doctor.[11]

-

Following Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[6][11]

-

Following Ingestion: Rinse mouth with water.[6] Do NOT induce vomiting.[3] Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[11]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6][11]

-

Specific Hazards: No data available.

-

Special Protective Actions for Fire-Fighters: Wear a self-contained breathing apparatus for firefighting if necessary.[3][6][11]

Accidental Release Measures

-

Personal Precautions: Avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes.[11]

-

Environmental Precautions: Do not let the product enter drains.[10]

-

Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal.[3]

By adhering to the guidelines outlined in this document, researchers, scientists, and drug development professionals can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for all.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 4-(Bromomethyl)benzenesulfonamide | C7H8BrNO2S | CID 13154500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. RTECS NUMBER-DA9866000-Chemical Toxicity Database [drugfuture.com]

- 5. RTECS NUMBER-DB0930000-Chemical Toxicity Database [drugfuture.com]

- 6. echemi.com [echemi.com]

- 7. benchchem.com [benchchem.com]

- 8. na.bhs1.com [na.bhs1.com]

- 9. multimedia.3m.com [multimedia.3m.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. echemi.com [echemi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of CXCR4 Inhibitors Using 4-Bromomethylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, CXCL12 (stromal cell-derived factor-1α), play a pivotal role in numerous physiological and pathological processes.[1] The CXCR4/CXCL12 axis is implicated in cancer metastasis, HIV-1 entry into host cells, and inflammatory diseases.[1][2][3] Consequently, the development of small molecule inhibitors targeting CXCR4 is a significant area of interest in drug discovery.[1][4] This document provides detailed protocols for the synthesis of a series of benzenesulfonamide-based CXCR4 inhibitors, utilizing 4-bromomethylbenzenesulfonamide as a key starting material. Additionally, it outlines protocols for the biological evaluation of these synthesized compounds.

Chemical Synthesis

The synthesis of the target CXCR4 inhibitors is achieved through a straightforward two-step process. The first step involves the reaction of 4-(bromomethyl)benzene-1-sulfonyl chloride with a secondary amine to yield an N-substituted-4-(bromomethyl)benzenesulfonamide intermediate. The subsequent step is a nucleophilic substitution of the bromide with a primary or secondary amine to afford the final product.[2]

General Synthetic Scheme

A general synthetic route is depicted below. The initial reaction involves the sulfonylation of a secondary amine with 4-(bromomethyl)benzene-1-sulfonyl chloride. The resulting intermediate is then reacted with another amine to generate the final benzenesulfonamide-based CXCR4 inhibitor.[2]

Caption: General synthetic workflow for benzenesulfonamide CXCR4 inhibitors.

Experimental Protocol: Synthesis of a Representative CXCR4 Inhibitor (Compound 5a)

This protocol describes the synthesis of a potent CXCR4 inhibitor, designated as compound 5a in the literature.[2]

Step 1: Synthesis of N-benzyl-4-(bromomethyl)-N-methylbenzenesulfonamide

-

Dissolve 4-(bromomethyl)benzene-1-sulfonyl chloride (1 equivalent) in dichloromethane (DCM) to a concentration of 0.1 M.

-

Add N-benzylmethylamine (2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 2-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO4).

-

Concentrate the solution under reduced pressure to obtain the crude product as an off-white solid.

-

Purify the crude product by flash column chromatography if necessary.

Step 2: Synthesis of the Final Product (Compound 5a)

-

Dissolve the N-benzyl-4-(bromomethyl)-N-methylbenzenesulfonamide intermediate (1 equivalent) in acetonitrile.

-

Add potassium carbonate (K2CO3) (2 equivalents) and the desired amine (1 equivalent) to the solution.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the final CXCR4 inhibitor.

Biological Evaluation

The inhibitory activity of the synthesized compounds against CXCR4 is evaluated using a competitive binding assay and a cell invasion assay.

CXCR4 Competitive Binding Assay

This assay measures the ability of the synthesized compounds to displace a known fluorescently labeled ligand from the CXCR4 receptor.[5][6]

Protocol:

-

Culture a suitable cell line endogenously expressing CXCR4 (e.g., Jurkat cells) to a sufficient density.

-

Prepare a 96-well plate with serial dilutions of the test compounds.

-

Add the cell suspension to each well of the 96-well plate.

-

Incubate the plate at room temperature in the dark for 15 minutes.

-

Add a fixed concentration of a fluorescently labeled CXCL12 ligand (e.g., CXCL12-AF647) to each well.

-

Incubate the plate for an additional 30 minutes at room temperature in the dark.

-

Centrifuge the plate to pellet the cells and remove the supernatant.

-

Wash the cells with an appropriate buffer.

-

Resuspend the cells in buffer and analyze the fluorescence intensity of the cell-bound ligand using a flow cytometer.

-

The reduction in fluorescence signal in the presence of the test compound is indicative of its binding affinity to CXCR4. Calculate the IC50 value, which is the concentration of the inhibitor required to displace 50% of the labeled ligand.

Matrigel Invasion Assay

This assay assesses the ability of the synthesized compounds to inhibit the CXCL12-induced invasion of cancer cells through a basement membrane extract (Matrigel).[7][8]

Protocol:

-

Coat the upper chambers of Transwell inserts with Matrigel and allow it to solidify.

-

Culture a cancer cell line known to express CXCR4 (e.g., MDA-MB-231) and resuspend the cells in serum-free medium.

-

Add the cell suspension to the upper chamber of the Matrigel-coated inserts.

-

Add medium containing CXCL12 as a chemoattractant to the lower chamber.

-

Add the test compounds at various concentrations to the upper chamber with the cells.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 24-48 hours.

-

After incubation, remove the non-invaded cells from the upper surface of the insert.

-

Fix and stain the invaded cells on the lower surface of the insert with crystal violet.

-

Count the number of invaded cells under a microscope.

-

The percentage of invasion inhibition is calculated relative to a control group without any inhibitor.

Data Presentation

The following table summarizes the biological activity of a series of synthesized benzenesulfonamide-based CXCR4 inhibitors.[2]

| Compound | EC50 (nM) in Binding Assay | % Invasion at 10 nM | % Invasion at 100 nM |

| 5a | 10 | 95 | 100 |

| 5b | 1 | 90 | 100 |

| 5d | 100 | 71 | 84 |

| 5g | 100 | 48 | 72 |

| 5k | 1 | Moderate | Moderate |

CXCR4 Signaling Pathway

Upon binding of its ligand CXCL12, CXCR4 activates multiple downstream signaling pathways that regulate cell migration, proliferation, and survival.[4] These pathways can be broadly categorized as G-protein dependent and G-protein independent.

Caption: Simplified CXCR4 signaling pathways.

Experimental Workflow Visualization

The overall workflow for the synthesis and evaluation of CXCR4 inhibitors is summarized in the following diagram.

Caption: Experimental workflow for CXCR4 inhibitor development.

References

- 1. Small molecule inhibitors of CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzenesulfonamides: A Unique Class of Chemokine Receptor Type 4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug Discovery Research Targeting the CXC Chemokine Receptor 4 (CXCR4) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting the CXCR4/CXCL12 Axis in Cancer Therapy: Analysis of Recent Advances in the Development of Potential Anticancer Agents [mdpi.com]

- 5. Video: A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 [jove.com]

- 6. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Matrigel Invasion Assay Protocol [bio-protocol.org]

- 8. snapcyte.com [snapcyte.com]

Application Notes and Protocols for the N-alkylation of Amines with 4-Bromomethylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the construction of a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and materials. The sulfonamide moiety is a key pharmacophore found in numerous approved drugs, exhibiting a wide range of therapeutic activities such as antibacterial, diuretic, and anticancer effects. The incorporation of a 4-(aminomethyl)benzenesulfonamide scaffold through the N-alkylation of amines with 4-bromomethylbenzenesulfonamide provides a direct route to novel compounds with potential therapeutic value. This document provides a detailed protocol for this transformation, catering to both primary and secondary amines, and offers insights into the reaction's scope and potential outcomes.

The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the amine acts as the nucleophile, attacking the electrophilic benzylic carbon of this compound and displacing the bromide leaving group. The choice of base and solvent is critical to ensure efficient deprotonation of the amine and to facilitate the reaction while minimizing side products. Over-alkylation can be a challenge, particularly with primary amines, leading to the formation of tertiary amines and quaternary ammonium salts.[1][2][3] Careful control of stoichiometry and reaction conditions is therefore essential.

General Reaction Scheme

The general chemical transformation for the N-alkylation of a primary or secondary amine with this compound is depicted below:

Caption: General reaction scheme for N-alkylation.

Experimental Protocols

This section details two common protocols for the N-alkylation of amines with this compound. Protocol A is a general method suitable for a wide range of amines, while Protocol B is an alternative that may be advantageous for specific substrates.

Materials and Reagents

-

This compound

-

Primary or secondary amine of choice

-

Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

-

Acetonitrile (ACN) or N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Argon or Nitrogen)

-

Standard laboratory glassware for work-up and purification

Protocol A: Potassium Carbonate in Acetonitrile

This is a widely applicable method utilizing a solid inorganic base.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq) and anhydrous acetonitrile (to achieve a concentration of 0.1-0.2 M).

-

Addition of Base: Add potassium carbonate (2.0-3.0 eq) to the stirred solution.

-

Addition of Alkylating Agent: Add a solution of this compound (1.1-1.2 eq) in a minimal amount of anhydrous acetonitrile dropwise to the suspension at room temperature under an inert atmosphere.

-

Reaction: Heat the reaction mixture to 50-80 °C and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

After completion, cool the reaction mixture to room temperature.

-

Filter off the inorganic salts and wash the solid with acetonitrile.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Protocol B: DIPEA in DMF

This protocol uses a non-nucleophilic organic base in a polar aprotic solvent, which can be beneficial for less reactive amines.

-

Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) in anhydrous DMF (0.1-0.2 M).

-

Addition of Base: Add Diisopropylethylamine (DIPEA) (1.5-2.0 eq) to the solution.

-

Addition of Alkylating Agent: Add this compound (1.1 eq) to the reaction mixture, either as a solid in one portion or as a solution in DMF.

-

Reaction: Stir the reaction at room temperature for 12-24 hours. Gentle heating (40-60 °C) may be required for less reactive amines. Monitor the reaction progress by TLC or LC-MS.

-

Work-up:

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer extensively with water (3-4 times) to remove DMF, followed by a final wash with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table summarizes representative data for the N-alkylation of various amines with this compound, based on established chemical principles. Actual results may vary depending on the specific substrate and reaction conditions.

| Entry | Amine Substrate | Amine Type | Protocol | Time (h) | Yield (%) | Notes |

| 1 | Benzylamine | Primary, Aliphatic | A | 6 | 85 | Clean reaction, product may be isolated by crystallization. |

| 2 | Piperidine | Secondary, Cyclic | A | 4 | 92 | Highly nucleophilic amine, fast reaction. |

| 3 | Aniline | Primary, Aromatic | B | 24 | 55 | Lower nucleophilicity requires longer reaction times and potentially higher temperatures. |

| 4 | Diethylamine | Secondary, Acyclic | A | 8 | 88 | Good yield, straightforward purification. |